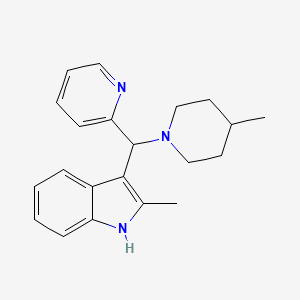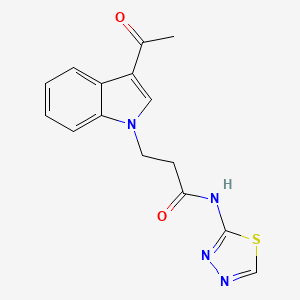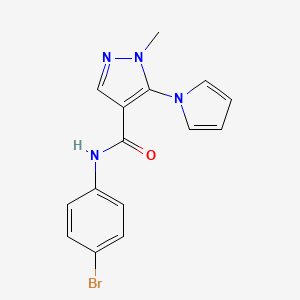
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(6-methoxypyridin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(6-methoxypyridin-3-yl)propanamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure features a benzofuran ring fused with a pyridine moiety, connected via a propanamide linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(6-methoxypyridin-3-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran ring.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced through nucleophilic substitution or coupling reactions.
Linking the Two Rings: The benzofuran and pyridine rings are connected via a propanamide linker, often through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Functionalized pyridine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving benzofuran and pyridine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(6-methoxypyridin-3-yl)propanamide would depend on its specific biological target. Generally, compounds with benzofuran and pyridine moieties can interact with various enzymes, receptors, or ion channels, modulating their activity. The propanamide linker may facilitate binding to specific molecular targets, influencing pathways related to inflammation, cancer, or neurological disorders.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(pyridin-3-yl)propanamide: Lacks the methoxy group on the pyridine ring.
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(6-chloropyridin-3-yl)propanamide: Contains a chlorine substituent instead of a methoxy group.
Uniqueness
The presence of the methoxy group on the pyridine ring in 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(6-methoxypyridin-3-yl)propanamide may enhance its biological activity or alter its pharmacokinetic properties, making it a unique candidate for further research and development.
Properties
Molecular Formula |
C17H18N2O3 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(6-methoxypyridin-3-yl)propanamide |
InChI |
InChI=1S/C17H18N2O3/c1-21-17-7-4-14(11-18-17)19-16(20)6-3-12-2-5-15-13(10-12)8-9-22-15/h2,4-5,7,10-11H,3,6,8-9H2,1H3,(H,19,20) |
InChI Key |
SVDZLPIAYYULBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CCC2=CC3=C(C=C2)OCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(methylsulfonyl)amino]-N-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B12179690.png)
![2-(3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dioxo-N-[4-(trifluoromethoxy)phenyl]-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12179691.png)
![N-(3,4-dimethylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B12179700.png)
![2-[(4-phenylpiperazin-1-yl)methyl]-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one](/img/structure/B12179707.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B12179713.png)
![3-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B12179719.png)


![3-bromo-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12179724.png)

![1-(Morpholin-4-yl)-3-{6-[(3-phenylpropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}propan-1-one](/img/structure/B12179736.png)
![4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12179739.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B12179740.png)
